7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core substituted with bromine, iodine, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the use of Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid serve as the catalytic system. The reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of NaI as an additive can yield the desired pyrrolo[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .
Scientific Research Applications
7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H5BrIN3 |
---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
7-bromo-6-iodo-5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5BrIN3/c1-12-4-2-10-3-11-6(4)5(8)7(12)9/h2-3H,1H3 |
InChI Key |
KDIQIXFUCMIALA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=CN=C2C(=C1I)Br |
Origin of Product |
United States |
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